4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL
Overview
Description
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a nitrobenzyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-nitrobenzyl)aniline: Shares a similar structure but lacks the piperazine ring.
(E)-4-Methoxy-N-(4-nitrobenzylidene)aniline: Similar but with a different configuration around the nitrogen atom.
3-Methyl-4-nitrobenzyl alcohol: Similar nitrobenzyl group but with different substituents.
Uniqueness
4-METHOXY-2-{[4-(4-NITROBENZYL)PIPERAZINO]METHYL}PHENOL is unique due to the presence of both the piperazine ring and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methoxy-2-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-6-7-19(23)16(12-18)14-21-10-8-20(9-11-21)13-15-2-4-17(5-3-15)22(24)25/h2-7,12,23H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGSGXJPDMBHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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